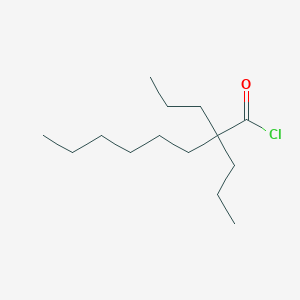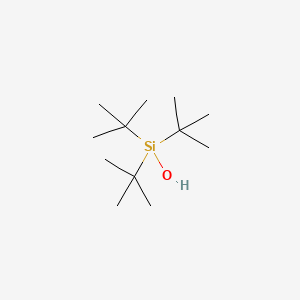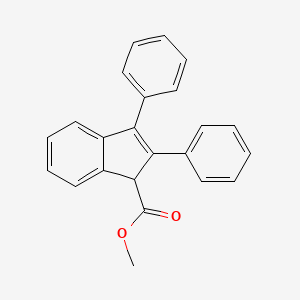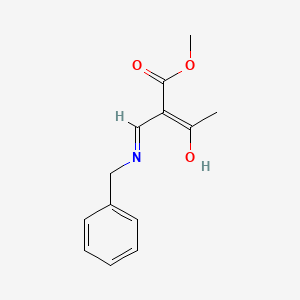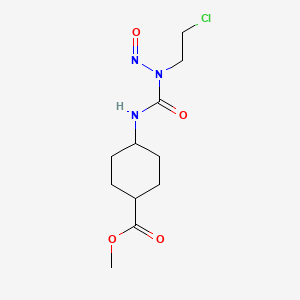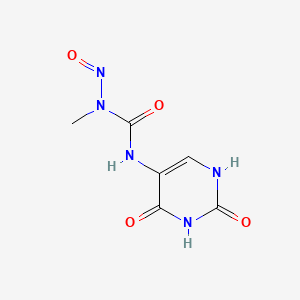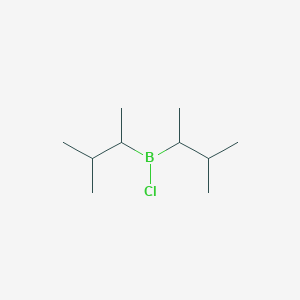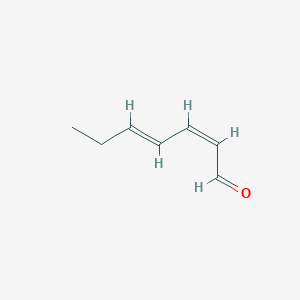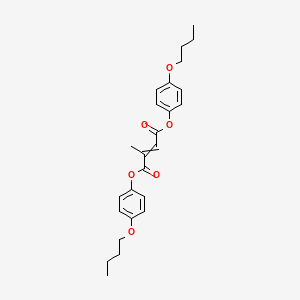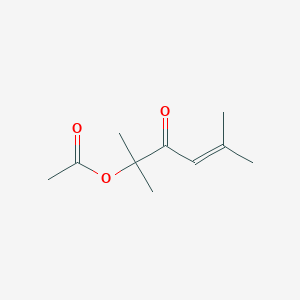
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate is an organic compound belonging to the class of alpha-branched alpha,beta-unsaturated ketones. These compounds are characterized by a branch on the alpha carbon and an unsaturated ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or ammonium acetate, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethenyl-2,5-dimethyl-4-oxohex-5-en-2-yl acetate: This compound shares a similar structure but differs in the position of the double bond and the presence of an ethenyl group.
1,4-Dimethylbenzene: Although structurally different, it shares some chemical properties due to the presence of methyl groups.
Uniqueness
Its alpha-branched alpha,beta-unsaturated ketone structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
60575-43-1 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2,5-dimethyl-3-oxohex-4-en-2-yl) acetate |
InChI |
InChI=1S/C10H16O3/c1-7(2)6-9(12)10(4,5)13-8(3)11/h6H,1-5H3 |
Clé InChI |
OEWDXSUINYCVFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C(C)(C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



